molecular formula C20H16O2 B131640 1-Pyrenebutyric acid CAS No. 3443-45-6

1-Pyrenebutyric acid

Cat. No. B131640
CAS RN: 3443-45-6
M. Wt: 288.3 g/mol
InChI Key: QXYRRCOJHNZVDJ-UHFFFAOYSA-N
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Description

1-Pyrenebutyric acid (PBA) is a compound that has been extensively studied due to its unique properties and potential applications. It is known for its ability to form supramolecular assemblies with polymers, act as a sensor for various analytes, and interact with proteins and nanoparticles. The compound's structure, which includes a pyrene moiety linked to a butyric acid group, allows it to participate in a variety of chemical and physical interactions .

Synthesis Analysis

The synthesis of PBA-related compounds has been a subject of research, aiming to develop efficient methods for producing these molecules. For instance, a practical, large-scale synthesis of pyrene-2-carboxylic acid, which shares the pyrene core with PBA, has been improved to give a robust and efficient process with high overall yield from pyrene . Although not directly about PBA, this research indicates the interest in optimizing the synthesis of pyrene derivatives.

Molecular Structure Analysis

The molecular structure of PBA and its derivatives has been characterized using various spectroscopic techniques. For example, 1-pyrenecarboxylic acid, a close relative of PBA, has been analyzed by FTIR, FT-Raman, NMR, and UV-Vis spectral analyses. The molecular geometry and vibrational modes were calculated using density functional theory (DFT), providing insights into the electronic and structural properties of the molecule .

Chemical Reactions Analysis

PBA participates in chemical reactions that are significant for its applications in sensing and material science. For instance, it has been used to create a sensor for aromatic carboxylic acids and metal ions, where its fluorescence properties change upon interaction with these analytes . Additionally, PBA can form supramolecular assemblies with block copolymers, altering their morphology and enabling the fabrication of nanotemplates .

Physical and Chemical Properties Analysis

The physical and chemical properties of PBA have been explored in various contexts. Its interaction with serum albumins from different species has been studied, showing that it can be used to probe the environment or structure of binding sites on proteins . The electrochemical properties of PBA have also been investigated, particularly in the context of biosensors, where PBA/graphene composites have been used for glucose detection . Furthermore, the interaction of PBA with silver nanoparticles has been studied, revealing how the compound's hydrophobic nature affects its adsorption and desorption behavior .

Scientific Research Applications

Laser-Induced Molecular Micro-Jet Implantation

1-Pyrenebutyric acid has been utilized in laser-induced molecular micro-jet implantation. This process involves depositing molecules on substrates to form submicron dots, useful in applications like microfabrication and materials science. The technique ensures the molecules do not decompose during the implantation process, highlighting the stability of 1-pyrenebutyric acid under such conditions (Pihosh et al., 2009).

Fluorescent Chemosensors

The compound has been studied for its potential as a fluorescent chemosensor, particularly for detecting alkaline-earth metal ions. In acetonitrile solutions, the deprotonated form of 1-pyrenebutyric acid forms complexes with various metal ions, leading to significant changes in fluorescence, making it a prototype for new families of fluorescent sensors (Prodi et al., 2000).

Adsorption Studies

Research on 1-pyrenebutyric acid includes its use in adsorption studies, especially with graphene and carbon nanotubes. These studies are significant for understanding the removal of polyaromatic compounds from aqueous systems, highlighting its role in environmental applications and water treatment technologies (Dichiara et al., 2013).

Enzyme-linked Immunosorbent Assays (ELISA)

The compound has been used in the development of ELISAs for the detection of polycyclic aromatic hydrocarbons (PAHs). This application is crucial in environmental monitoring and the study of potentially harmful substances (Dai Shu-gui, 2006).

Electrochemical Immunosensors

1-Pyrenebutyric acid has been instrumental in creating highly sensitive and label-free electrochemical immunosensors. Such sensors, utilizing graphene and ionic liquid composites, show excellent selectivity and are important in biochemical and clinical diagnostics (Xu Shuangjie et al., 2013).

Nanocomposite Development

It's also involved in creating high-performance nanocomposites, such as in the functionalization of multi-walled carbon nanotubes for enhanced material properties. This application is vital in materials science for developing advanced materials with improved characteristics (Choi et al., 2014).

Fluorescence Studies and Sensor Applications

The compound's ability to interact with nanoparticles and induce fluorescence changes has been explored. Such studies are significant in the development of fluorescence-based sensors and cellular imaging technologies (Ly et al., 2017).

Safety And Hazards

1-Pyrenebutyric acid may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The adsorbed structure of 1-pyrenebutanoic acid succinimidyl ester (PASE) on graphene was theoretically investigated based on density functional theory . The effect of the external environment around PASE is of importance when the standing up process of the BSE part from the graphene surface is considered .

properties

IUPAC Name

4-pyren-1-ylbutanoic acid
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InChI

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QXYRRCOJHNZVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H16O2
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DSSTOX Substance ID

DTXSID4063032
Record name 1-Pyrenebutanoic acid
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Molecular Weight

288.3 g/mol
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Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 1-Pyrenebutyric acid
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Product Name

1-Pyrenebutyric acid

CAS RN

3443-45-6, 25338-56-1
Record name 1-Pyrenebutanoic acid
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Record name 1-Pyrenebutanoic acid
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Record name Pyrene-1-butyric acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1 g (2.78 mmol) of 4-oxo-4-(pyrene-1-yl)-butyric acid was dissolved in 30 ml diethylene glycol and 0.5 9 (10 mmol) of hydrazine hydrate as well as 0.56 g (10 mmol) of KOH added thereto. The reaction solution was heated under reflux for 2 hours and then poured onto iced hydrochloric acid (25%), forming a yellow precipitate. Filtration of the solid and recrystallization from EtOH yielded 570 mg (71%) of 4-(pyrene-1-yl)-butyric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,480
Citations
RE Rogers, TI Bardsley, SJ Weinstein… - Chemical engineering …, 2011 - Elsevier
The time-dependent adsorption of 1-pyrenebutyric acid (PBA) from an aqueous solution onto single-wall carbon nanotubes (SWCNTs) is analyzed experimentally based upon relative …
Number of citations: 31 www.sciencedirect.com
T Rharass, J Vigo, JM Salmon, AC Ribou - Analytical biochemistry, 2006 - Elsevier
1-Pyrenebutyric acid (PBA) is a fluorescent probe whose fluorescence lifetime depends on local oxygen and free radical concentrations. We propose to use PBA fluorescence lifetime to …
Number of citations: 21 www.sciencedirect.com
W Wang, S Guo, M Penchev, J Zhong… - … of Nanoscience and …, 2012 - ingentaconnect.com
… 1-pyrenebutyric acid … by 1-pyrenebutyric acid functionalization. Chemically shortened MWNTs ranging in length of 200∼500 nm, were deposited by drop casting on 1-pyrenebutyric acid …
Number of citations: 44 www.ingentaconnect.com
NH Ly, TD Nguyen, TL Bui, S Lee, J Choo… - Colloids and Surfaces A …, 2017 - Elsevier
We compared the adsorption and desorption of 1-pyrenecarboxylic acid (PyC), 1-pyreneacetic acid (PyA), and 1-pyrenebutyric acid (PyB) on silver nanoparticles (AgNPs) via interfacial …
Number of citations: 11 www.sciencedirect.com
L Guadagno, M Raimondo, L Vertuccio… - Composites Part B …, 2018 - Elsevier
… ) by π–π stacking interactions with 1-pyrenebutyric acid in order to … The results highlight that 1-pyrenebutyric acid is useful to … between the functional group 1-pyrenebutyric acid (1-PBA) …
Number of citations: 59 www.sciencedirect.com
J Wang, HB Liu, S Park, SY Kim, T Joo, CS Ha - Rsc Advances, 2012 - pubs.rsc.org
… Herein, we describe the dual sensing properties of γ-oxo-1-pyrenebutyric acid (OPBA) (Scheme 1), with α-carbonyl substitution with respect to the proteins bovine (BSA) and human (…
Number of citations: 32 pubs.rsc.org
M Wang, J Wang, F Wang, X Xia - Journal of …, 2012 - electrochem.xmu.edu.cn
… 1-pyrenebutyric acid (PBA), an organic fluorescent probe, provides potential applications … , 1-pyrenebutyric acid has been immobilized on graphene sheets to obtain 1-pyrenebutyric acid…
Number of citations: 4 electrochem.xmu.edu.cn
BK Kuila, EB Gowd, M Stamm - Macromolecules, 2010 - ACS Publications
… assembly of a new molecule 1-pyrenebutyric acid with PS-b-P4VP. 1-Pyrenebutyric acid (PBA) is … group of 1-pyrenebutyric acid and pyridine ring of P4VP. The SMA of PS-b-P4VP with …
Number of citations: 53 pubs.acs.org
L Wang, G Bian, L Wang, L Dong, H Chen… - Spectrochimica Acta Part …, 2005 - Elsevier
… A novel ultrasonication method has been successfully developed for the preparation of 1-pyrenebutyric acid (PBAC)/β-cyclodextrin(β-CD) complex nanoparticles. The as-prepared …
Number of citations: 17 www.sciencedirect.com
YH Wang, F Zhang, P Miao, JL Zhao, CM Yu… - Sensors and Actuators B …, 2017 - Elsevier
In the current work, a highly sensitive and stable amperometric biosensing interface for the rapid detection of 1-pyrene butyric acid (1-PBA) was constructed based on the functions of …
Number of citations: 2 www.sciencedirect.com

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